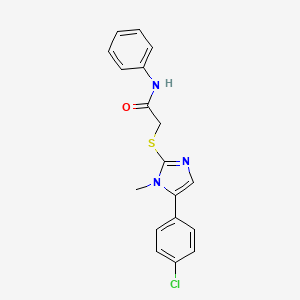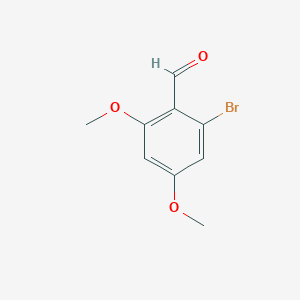
2-Bromo-4,6-dimethoxybenzaldehyde
概要
説明
2-Bromo-4,6-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of p-hydroxybenzaldehyde .
Synthesis Analysis
The synthesis of 2-Bromo-4,6-dimethoxybenzaldehyde has been reported in the literature . It involves the reaction of sodium methoxide in methanol, with EtOAc/CuBr as a catalyst to form 2,4,5-trimethoxybenzaldehyde . The synthesis process is also characterized by X-ray diffraction .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-dimethoxybenzaldehyde has been investigated . The InChI code for this compound is 1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
2-Bromo-4,6-dimethoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 245.07 . The compound is stored under an inert atmosphere at room temperature .科学的研究の応用
Antibacterial Activity
Studies have investigated the bactericidal activity of benzaldehydes against different bacterial strains. While specific research on 2-Bromo-4,6-dimethoxybenzaldehyde is limited, related compounds have demonstrated antibacterial effects. Researchers have tested these compounds against pathogens like Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica .
Palladium-Catalyzed C-H Activation
Selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been explored. This method allows the synthesis of substituted 2-bromobenzaldehydes, including 2-Bromo-4,6-dimethoxybenzaldehyde. Such transformations are valuable for accessing functionalized aromatic compounds .
Safety and Hazards
The safety information for 2-Bromo-4,6-dimethoxybenzaldehyde indicates that it is a hazardous substance. It has the GHS07 pictogram, and the hazard statements include H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
2-bromo-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKSAHQVDKQWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dimethoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


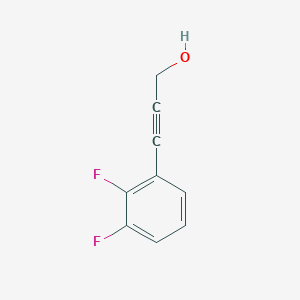

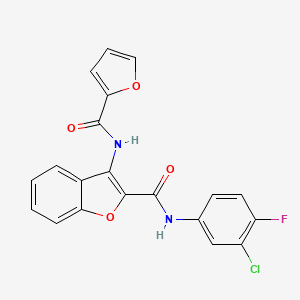
![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)
![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)
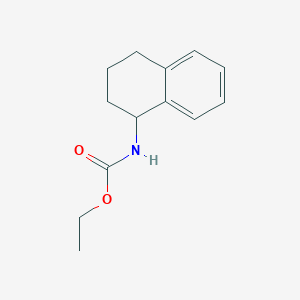

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)
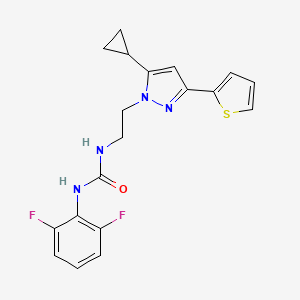

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)
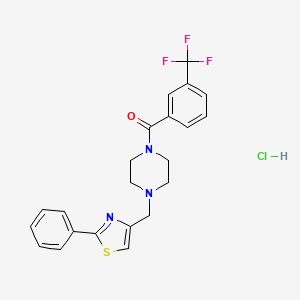
![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
